molecular formula C16H12F2N6O2 B12460029 N~2~-(2-fluorophenyl)-N~4~-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

N~2~-(2-fluorophenyl)-N~4~-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12460029
M. Wt: 358.30 g/mol
InChI Key: HXASEBYSUZCOID-UHFFFAOYSA-N
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Description

N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine is a complex organic compound characterized by the presence of fluorine atoms and a nitro group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amine derivatives, while nucleophilic substitution can lead to a variety of substituted pyrimidine compounds.

Scientific Research Applications

N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: The compound’s properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine involves its interaction with specific molecular targets. The fluorine atoms and nitro group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine is unique due to the presence of both fluorine atoms and a nitro group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Additionally, the compound’s structure allows for specific interactions with biological targets, making it valuable for research in medicinal chemistry and drug development.

Properties

Molecular Formula

C16H12F2N6O2

Molecular Weight

358.30 g/mol

IUPAC Name

2-N-(2-fluorophenyl)-4-N-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C16H12F2N6O2/c17-9-4-3-5-10(8-9)20-15-13(24(25)26)14(19)22-16(23-15)21-12-7-2-1-6-11(12)18/h1-8H,(H4,19,20,21,22,23)

InChI Key

HXASEBYSUZCOID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N)F

Origin of Product

United States

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